![molecular formula C12H21NO B14228132 Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]- CAS No. 827574-06-1](/img/structure/B14228132.png)
Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-: is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, consisting of five methylene bridges and one amine bridge. The compound is characterized by the presence of a 2,2-dimethylcyclopropyl group attached to the acetyl moiety, which is further connected to the piperidine ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]- typically involves the following steps:
Formation of the 2,2-dimethylcyclopropylacetyl chloride: This can be achieved by reacting 2,2-dimethylcyclopropylacetic acid with thionyl chloride (SOCl₂) under reflux conditions.
Acylation of Piperidine: The resulting 2,2-dimethylcyclopropylacetyl chloride is then reacted with piperidine in the presence of a base such as triethylamine (TEA) to yield Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the acetyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]- is used as a building block in organic synthesis
Biology and Medicine: The compound is studied for its potential biological activities, including its role as a pharmacophore in drug design. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and as an intermediate in the production of various fine chemicals.
Mécanisme D'action
The mechanism of action of Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 2,2-dimethylcyclopropyl group can influence the compound’s binding affinity and specificity, thereby affecting its pharmacological profile.
Comparaison Avec Des Composés Similaires
Piperidine: The parent compound, which lacks the 2,2-dimethylcyclopropylacetyl group.
Pyridine: A structurally related heterocycle with a nitrogen atom in a six-membered aromatic ring.
Piperazine: Another related compound with two nitrogen atoms in a six-membered ring.
Uniqueness: Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]- is unique due to the presence of the 2,2-dimethylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold in medicinal chemistry for the design of novel therapeutic agents.
Propriétés
Numéro CAS |
827574-06-1 |
|---|---|
Formule moléculaire |
C12H21NO |
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
2-(2,2-dimethylcyclopropyl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C12H21NO/c1-12(2)9-10(12)8-11(14)13-6-4-3-5-7-13/h10H,3-9H2,1-2H3 |
Clé InChI |
JVFHYUGAKOHOIN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1CC(=O)N2CCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


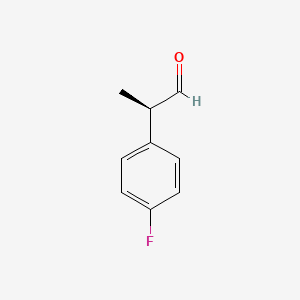
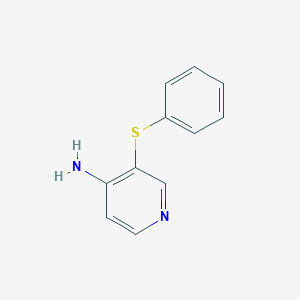
![2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14228055.png)
propanedioate](/img/structure/B14228060.png)
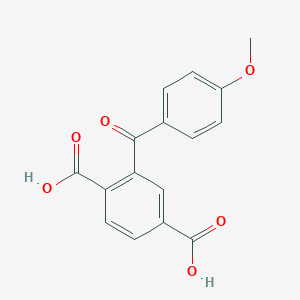
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)-](/img/structure/B14228065.png)
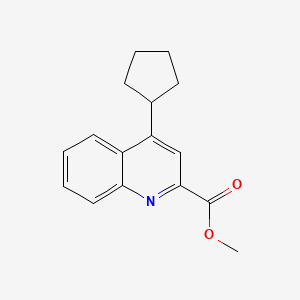
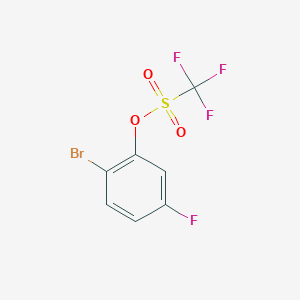
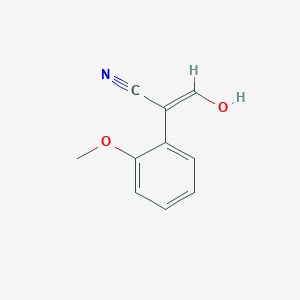
![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)
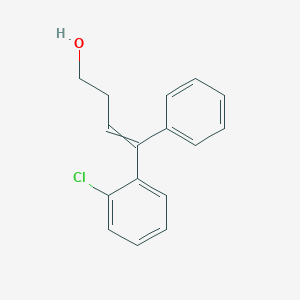

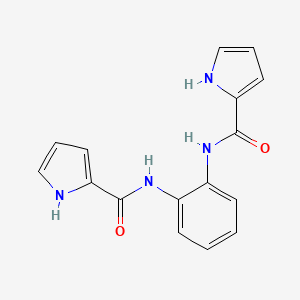
![3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione](/img/structure/B14228122.png)
